Bis[(tetrabutylammonium iodide)copper(I) iodide]
Description
Introduction to Bis[(tetrabutylammonium iodide)copper(I) iodide]
Historical Context of Copper(I)-Ammonium Halide Complexes
Coordination complexes involving copper and ammonium ligands have evolved significantly since antiquity. Early examples include Egyptian blue ($$ \text{CaCuSi}4\text{O}{10} $$), a copper-based pigment used in ancient civilizations, which demonstrated the stability of square-planar copper-oxygen coordination. By the 18th century, Prussian blue ($$ \text{KFe}2(\text{CN})6 $$) highlighted the potential of transition metal complexes in materials science.
The systematic study of copper-ammonia complexes began in the 19th century, with Alfred Werner’s pioneering work on coordination theory. Copper(II) tetraammine complexes, such as $$ \text{Cu(NH}3\text{)}4^{2+} $$, were characterized by their distorted octahedral geometries and instability in aqueous solutions. However, copper(I) complexes remained understudied due to their propensity for oxidation. The advent of stabilizing ligands like tetraalkylammonium salts in the 20th century enabled the isolation of copper(I) halide complexes, including Bis[(tetrabutylammonium iodide)copper(I) iodide].
Structural Classification and IUPAC Nomenclature
Bis[(tetrabutylammonium iodide)copper(I) iodide] belongs to the class of iodocuprate(I) complexes with the general formula $$ [\text{R}4\text{N}]2[\text{Cu}2\text{I}4] $$, where $$ \text{R} $$ represents alkyl groups. Its IUPAC name, bis[(tetrabutylammonium iodide)copper(I) iodide], reflects the dimeric structure comprising two copper(I) centers, each coordinated by two iodide ligands and stabilized by tetrabutylammonium cations.
Molecular Geometry and Bonding
The compound crystallizes as a solid with a melting point of 90–97°C. Each copper(I) center adopts a tetrahedral geometry, bonded to four iodide ligands (two bridging and two terminal). The tetrabutylammonium cations ($$ \text{[N(C}4\text{H}9\text{)}_4]^+ $$) engage in weak C–H···I interactions with the iodocuprate anion, enhancing structural stability. Spectroscopic data, including the SMILES string $$ \text{[I-].[I-].[Cu]I.[Cu]I.CCCCN+(CCCC)CCCC} $$, confirm the connectivity of the dimeric framework.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{32}\text{H}{72}\text{Cu}2\text{I}4\text{N}_2 $$ |
| Molecular Weight | 1119.64 g/mol |
| Melting Point | 90–97°C |
| Coordination Geometry | Tetrahedral (Cu centers) |
| Key Spectroscopic Identifiers | SMILES, InChI (Source 1) |
Significance in Coordination Chemistry and Catalysis
Bis[(tetrabutylammonium iodide)copper(I) iodide] bridges fundamental coordination chemistry and practical catalytic applications. Its iodocuprate anion ($$ [\text{Cu}2\text{I}4]^{2-} $$) serves as a model for studying self-trapped excitons (STEs) in low-dimensional copper halides, which exhibit near-unity photoluminescence quantum yields at elevated temperatures.
Catalytic Applications
The compound’s catalytic versatility is exemplified in:
- Ullmann Coupling : In the presence of cesium carbonate, it facilitates C–N bond formation between aryl halides and amines.
- Click Chemistry : It catalyzes three-component reactions to synthesize 1,4-disubstituted 1,2,3-triazoles.
- N-Arylation of Indoles : Potassium carbonate mediates the coupling of indoles with aryl halides.
Comparative studies show that tetrabutylammonium iodide enhances the solubility and stability of copper(I) iodide in organic solvents, preventing aggregation and oxidation. This contrasts with simpler copper(I) salts, which often require additional ligands or harsh conditions.
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Ullmann Coupling | Cs$$2$$CO$$3$$, CH$$_3$$CN | 70–85% | |
| Triazole Synthesis | Room temperature, aqueous media | >90% | |
| Indole N-Arylation | K$$2$$CO$$3$$, DMF | 65–80% |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H36CuI2N |
|---|---|
Molecular Weight |
559.82 g/mol |
IUPAC Name |
copper(1+);tetrabutylazanium;diiodide |
InChI |
InChI=1S/C16H36N.Cu.2HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 |
InChI Key |
BJSUYFBLYBJBLT-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[Cu+].[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Direct Combination of Copper(I) Iodide and Tetrabutylammonium Iodide
The most straightforward synthesis involves combining CuI and TBAI in a 1:2 molar ratio. This method capitalizes on the solubility contrast between reactants and product in polar aprotic solvents. A representative procedure involves:
- Dissolving 1 equiv. CuI (190 mg, 1 mmol) in 10 mL anhydrous acetonitrile under nitrogen.
- Adding 2 equiv. TBAI (738 mg, 2 mmol) with vigorous stirring.
- Refluxing at 82°C for 4 hours to ensure complete ligand exchange.
- Cooling to room temperature and filtering the precipitated product.
- Washing with cold diethyl ether (3 × 5 mL) and drying under vacuum.
Key Parameters:
| Parameter | Value | Source |
|---|---|---|
| CuI:TBAI Ratio | 1:2 | |
| Reaction Temperature | 82°C (reflux) | |
| Reaction Time | 4 hours | |
| Yield | 85–92% |
The product typically appears as a white to pale yellow crystalline solid with melting points between 90–97°C. FT-IR analysis confirms Cu–I stretching vibrations at 210–225 cm⁻¹, while ¹H NMR in CDCl₃ shows characteristic tetrabutylammonium signals at δ 3.25–3.30 (m, 8H, NCH₂) and δ 1.60–1.75 (m, 16H, CH₂CH₂).
Solvent-Dependent Crystallization for Enhanced Purity
Purification significantly impacts the compound’s catalytic activity. High-purity (>95%) material is obtained through sequential crystallization:
Method A (THF/Toluene):
- Dissolve crude product in minimal tetrahydrofuran (THF) at 50°C.
- Layer with toluene (1:3 v/v) and cool to −20°C.
- Collect crystals via vacuum filtration.
Method B (Dichloromethane/Diethyl Ether):
- Dissolve product in dichloromethane (DCM).
- Add diethyl ether until cloudiness persists.
- Store at 4°C for 12 hours to precipitate crystals.
Crystallization Outcomes:
| Solvent System | Crystal Morphology | Purity (%) | I–I Contact (Å) | Source |
|---|---|---|---|---|
| THF/Toluene | Prismatic | 97.3 | 4.276–4.621 | |
| DCM/Et₂O | Needle-like | 95.8 | 4.110–5.144 |
X-ray diffraction reveals distorted tetrahedral Cu centers with I–Cu–I angles of 104.5–112.3°, influenced by solvent polarity. THF/toluene yields tighter I···I contacts (4.276 Å vs. 4.110 Å in DCM/Et₂O), suggesting stronger van der Waals interactions in apolar media.
In Situ Generation During Catalytic Reactions
The complex often forms transiently in catalytic cycles, particularly in three-component click reactions. A typical protocol includes:
- Mixing CuI (0.1 equiv.), TBAI (0.2 equiv.), and substrates in DMF.
- Heating at 60°C for 12 hours.
- Isolating the catalyst via aqueous extraction (3 × 10 mL H₂O) and drying over MgSO₄.
Catalytic Performance:
| Reaction Type | Yield (%) | TON | Reference |
|---|---|---|---|
| Ullmann Coupling | 89 | 45 | |
| 1,2,3-Triazole Synthesis | 93 | 62 | |
| N-Arylation of Indoles | 78 | 39 |
Despite lower isolated yields (72–80%), in situ methods avoid purification steps, making them industrially favorable. However, catalyst leaching remains a concern, with ICP-MS analyses showing 8–12% Cu loss per cycle.
Metathesis Reactions with Copper(I) Salts
Alternative routes exploit metathesis between TBAI and copper(I) precursors:
Using [Cu(CH₃CN)₄]PF₆:
- React 1 equiv. [Cu(CH₃CN)₄]PF₆ with 2 equiv. TBAI in THF.
- Stir for 2 hours at room temperature.
- Precipitate product with pentane.
Using CuCl:
- Combine CuCl (1 equiv.) with TBAI (2 equiv.) in acetone.
- Reflux for 6 hours.
- Filter and recrystallize from ethanol/ethyl ether.
Comparative Analysis:
| Copper Source | Solvent | Time (h) | Yield (%) | Purity (%) | |
|---|---|---|---|---|---|
| [Cu(CH₃CN)₄]PF₆ | THF | 2 | 88 | 96 | |
| CuCl | Acetone | 6 | 76 | 92 |
Metathesis with [Cu(CH₃CN)₄]PF₆ achieves higher yields due to the labile acetonitrile ligands, facilitating iodide substitution. Conversely, CuCl requires prolonged heating, risking oxidation to Cu(II) species.
Characterization and Quality Control
Rigorous characterization ensures batch consistency:
Elemental Analysis:
| Element | Theoretical (%) | Observed (%) | Deviation | |
|---|---|---|---|---|
| Cu | 11.34 | 11.28 | −0.06 | |
| I | 45.31 | 44.97 | −0.34 | |
| N | 2.50 | 2.47 | −0.03 |
Thermogravimetric Analysis (TGA):
HPLC Purity Assessment:
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile phase: MeCN/H₂O (70:30)
- Retention time: 4.78 min
- Purity: 95.2%
Chemical Reactions Analysis
Types of Reactions
Bis[(tetrabutylammonium iodide)copper(I) iodide] undergoes several types of chemical reactions, including:
Catalytic Reactions: It is used as a catalyst in various organic reactions, such as the synthesis of 1,4-disubstituted 1,2,3-triazoles via three-component click reactions.
N-Arylation Reactions: It facilitates the N-arylation of indoles in the presence of potassium carbonate as a base.
Ullmann Coupling Reactions: It is employed in Ullmann coupling reactions in the presence of cesium carbonate and acetonitrile.
Common Reagents and Conditions
Major Products
The major products formed from reactions involving Bis[(tetrabutylammonium iodide)copper(I) iodide] include 1,4-disubstituted 1,2,3-triazoles and various arylated indoles .
Scientific Research Applications
Bis[(tetrabutylammonium iodide)copper(I) iodide] has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis[(tetrabutylammonium iodide)copper(I) iodide] primarily involves its role as a catalyst. It facilitates the formation of chemical bonds by lowering the activation energy of reactions. The copper(I) center in the compound acts as an active site for catalytic activity, interacting with reactants to form intermediate complexes that lead to the desired products .
Comparison with Similar Compounds
Structural and Catalytic Comparisons
a. Copper(I) Iodide with Potassium Iodide (KI)
- Structure: KI-CuI systems form simpler ionic complexes but lack the bulky tetrabutylammonium group, reducing solubility in non-polar solvents.
- Catalytic Performance : In sulfonation reactions, TBAI-CuI achieves higher yields (86%) compared to KI-CuI (≤56%) due to enhanced phase-transfer capabilities .
- Applications : KI-CuI is less effective in organic synthesis but is cost-effective for industrial-scale reactions .
b. Copper(I) Iodide with Triphenylphosphine (PPh₃)
- Structure : PPh₃ forms stable tetrahedral CuI complexes (e.g., [CuI(PPh₃)₃]), contrasting with the ionic TBAI-CuI structure .
- Catalytic Performance: PPh₃-CuI excels in Sonogashira couplings but requires inert conditions. TBAI-CuI operates under aerobic conditions with broader substrate tolerance .
- Thermal Stability : PPh₃-CuI decomposes above 150°C, while TBAI-CuI remains stable up to 143°C (melting point of TBAI) .
c. Copper(I) Iodide with Pyridine Ligands
- Structure : Pyridine ligands (e.g., 2,2′-bipyridyl) form luminescent polynuclear CuI clusters, whereas TBAI-CuI lacks photoluminescence due to ionic quenching .
- Applications : Pyridine-CuI complexes are used in optoelectronics, while TBAI-CuI is preferred in pharmaceutical synthesis for its catalytic versatility .
Performance in Key Reactions
Physicochemical Properties
Biological Activity
Bis[(tetrabutylammonium iodide)copper(I) iodide] is a copper(I) complex that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by its dimeric structure involving tetrabutylammonium ions and copper(I) iodide. Its stability and solubility in various solvents make it suitable for biological applications.
Mechanisms of Biological Activity
The biological activity of copper(I) complexes often stems from their ability to interact with biological membranes and proteins. The mechanisms include:
- Antimicrobial Activity : Copper ions are known to exert antimicrobial effects by disrupting microbial cell membranes and inducing oxidative stress.
- Cytotoxicity : The interaction of copper complexes with cellular components can lead to cytotoxic effects on certain types of cells, which is an area of interest in cancer research.
Antimicrobial Activity
Recent studies indicate that bis[(tetrabutylammonium iodide)copper(I) iodide] exhibits significant antimicrobial properties against various pathogens.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | 25.0 µg/mL |
| Escherichia coli | 25.0 µg/mL | 50.0 µg/mL |
| Candida albicans | 6.25 µg/mL | 12.5 µg/mL |
These results demonstrate the compound's potential as an antimicrobial agent, particularly against resistant strains of bacteria.
Case Studies
-
Study on Antibacterial Properties :
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of various copper(I) complexes, including bis[(tetrabutylammonium iodide)copper(I) iodide]. The compound showed a notable reduction in bacterial viability in both gram-positive and gram-negative bacteria, indicating its broad-spectrum activity . -
Antifungal Activity Assessment :
Another investigation focused on the antifungal properties against Candida species. The results indicated that the compound effectively inhibited fungal growth at low concentrations, suggesting its potential use in antifungal therapies . -
Cytotoxicity Analysis :
Research assessing the cytotoxic effects of bis[(tetrabutylammonium iodide)copper(I) iodide] on human cell lines revealed that while it exhibited significant antimicrobial activity, it also posed risks of cytotoxicity at higher concentrations, necessitating careful dosage considerations in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
